![molecular formula C27H33BrFN5O2S B2754646 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}hexanamide CAS No. 422288-20-8](/img/structure/B2754646.png)
6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}hexanamide is a useful research compound. Its molecular formula is C27H33BrFN5O2S and its molecular weight is 590.56. The purity is usually 95%.
BenchChem offers high-quality 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photochemical Properties and Reactions
Studies have explored the photochemistry of quinolone derivatives, showing that they can undergo specific photo-induced reactions, such as substitution and decarboxylation, influenced by environmental conditions like pH and the presence of different anions. These reactions are crucial for understanding the stability and reactivity of such compounds under various conditions, which could be relevant for designing light-sensitive drugs or chemicals (Mella, Fasani, & Albini, 2001).
Synthesis of Derivatives
Research on the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones has demonstrated the versatility of these compounds in generating a range of biologically active molecules. Such synthetic methodologies could be applicable to the synthesis of derivatives of the compound , potentially leading to new materials with useful properties, including anticancer activities (Nowak et al., 2015).
Antiviral Studies
Derivatives of tetrahydroquinazolin and piperazine have been synthesized and tested for their antiviral properties, demonstrating the potential of such compounds in medicinal chemistry. For instance, certain derivatives showed higher antiviral activity than standard drugs, indicating the promise of these chemical frameworks in developing new antiviral agents (Selvakumar et al., 2018).
Antimicrobial Activity
Compounds incorporating the piperazine and quinazolinone moieties have been synthesized and evaluated for their antimicrobial efficacy. This research suggests potential applications in designing new antimicrobial agents, with some derivatives showing promising activity against a range of bacterial and fungal species (Patel & Patel, 2010).
Antidepressant and Antipsychotic Activities
Investigations into new analogs of aripiprazole, featuring quinoline and isoquinoline sulfonamide, have revealed significant antidepressant and antipsychotic activities. This highlights the therapeutic potential of compounds related to the one , especially in targeting serotonin and dopamine receptors for mental health applications (Zajdel et al., 2013).
Propriétés
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39BrFN5O2S/c28-20-10-11-23-21(19-20)26(36)34(27(37)31-23)14-5-1-2-9-25(35)30-12-6-13-32-15-17-33(18-16-32)24-8-4-3-7-22(24)29/h3-4,7-8,20-21,23H,1-2,5-6,9-19H2,(H,30,35)(H,31,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDVETAFCPPKHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1Br)C(=O)N(C(=S)N2)CCCCCC(=O)NCCCN3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39BrFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}hexanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

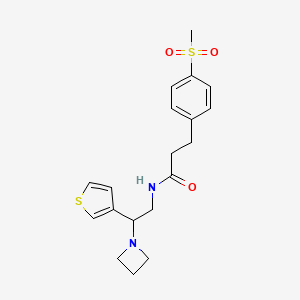
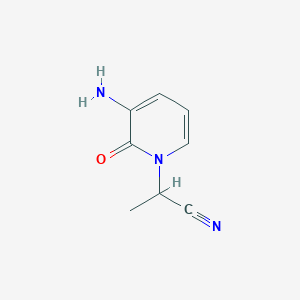
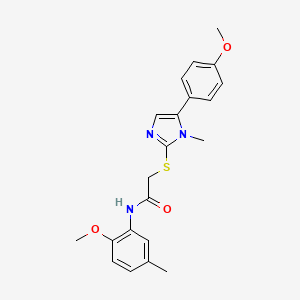
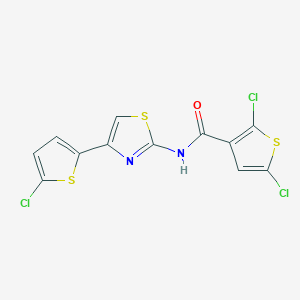
![2-{[(5-Bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2754573.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2754575.png)
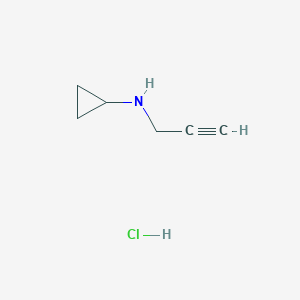

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2754578.png)
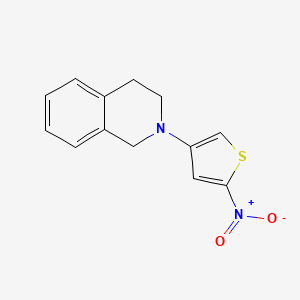
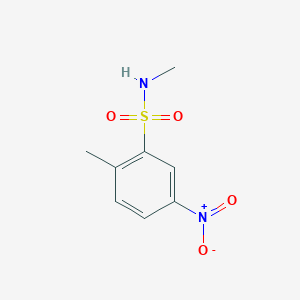
![4-Amino-N-[2-(diethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2754582.png)
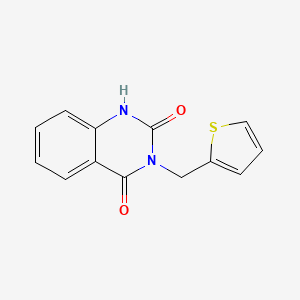
![1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2754585.png)